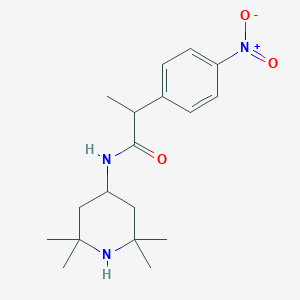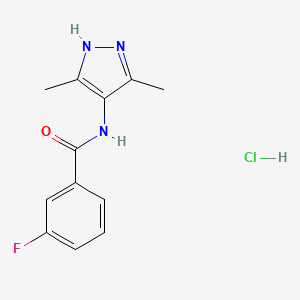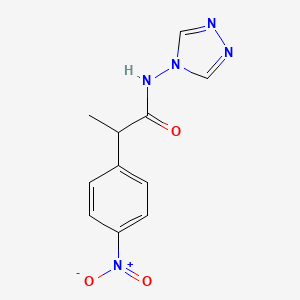![molecular formula C20H24O6 B4075094 1-[2-(2,3-Dimethylphenoxy)ethoxy]-2,3-dimethylbenzene;oxalic acid](/img/structure/B4075094.png)
1-[2-(2,3-Dimethylphenoxy)ethoxy]-2,3-dimethylbenzene;oxalic acid
Overview
Description
1-[2-(2,3-Dimethylphenoxy)ethoxy]-2,3-dimethylbenzene;oxalic acid is a complex organic compound that combines the structural features of both aromatic ethers and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,3-Dimethylphenoxy)ethoxy]-2,3-dimethylbenzene typically involves the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with 2,3-dimethylbenzyl chloride under basic conditions to yield the desired product. The final step involves the formation of the oxalic acid salt by reacting the compound with oxalic acid in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,3-Dimethylphenoxy)ethoxy]-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic rings react with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of the corresponding alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[2-(2,3-Dimethylphenoxy)ethoxy]-2,3-dimethylbenzene;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dimethylphenoxy)ethoxy]-2,3-dimethylbenzene;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering the conformation and activity of the target molecules. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
- 1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}-3,5-dimethylpiperidine
- 1-{2-[2-(2,4-Dipentylphenoxy)ethoxy]ethoxy}-2,4-dipentylbenzene
Comparison: Compared to similar compounds, 1-[2-(2,3-Dimethylphenoxy)ethoxy]-2,3-dimethylbenzene;oxalic acid is unique due to its specific structural features and the presence of the oxalic acid moiety
Properties
IUPAC Name |
1-[2-(2,3-dimethylphenoxy)ethoxy]-2,3-dimethylbenzene;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2.C2H2O4/c1-13-7-5-9-17(15(13)3)19-11-12-20-18-10-6-8-14(2)16(18)4;3-1(4)2(5)6/h5-10H,11-12H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXRDESRJZDQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCOC2=CC=CC(=C2C)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B4075015.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4075022.png)
![N-[2-(4-ethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4075023.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4075032.png)
![Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane](/img/structure/B4075035.png)
![N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4075047.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)azepane oxalate](/img/structure/B4075062.png)
![N-[2-(2-iodo-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4075075.png)
![oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine](/img/structure/B4075077.png)
![7-[(3,4-dichlorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4075084.png)
![N-(2-chlorophenyl)-N'-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4075095.png)


